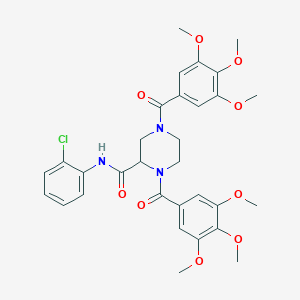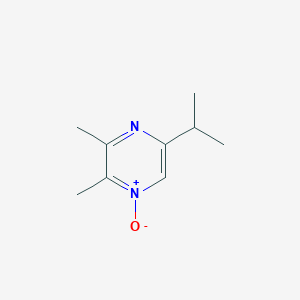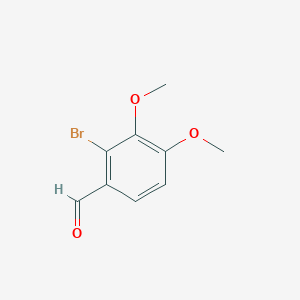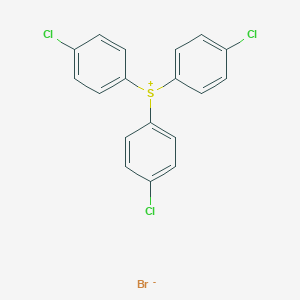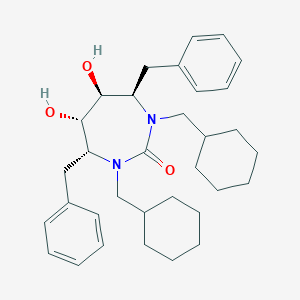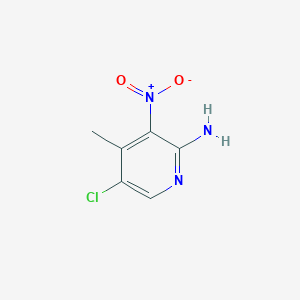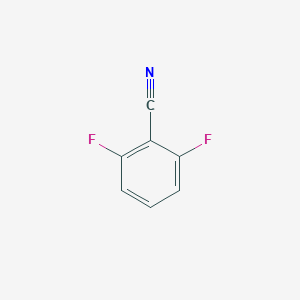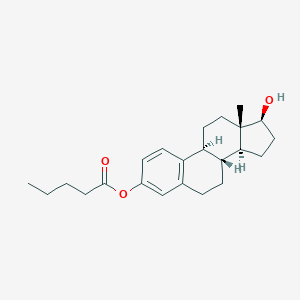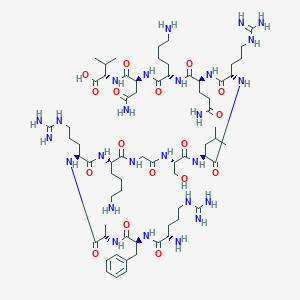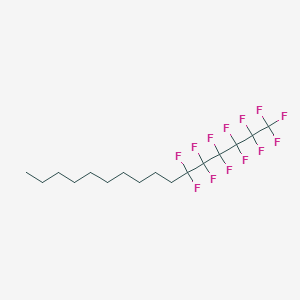
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadecane
描述
The compound "1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadecane" is a highly fluorinated organic molecule. This type of molecule is characterized by having multiple fluorine atoms attached to its carbon chain, which can significantly alter its physical and chemical properties compared to its non-fluorinated analogs. The presence of fluorine atoms can increase the compound's stability, change its reactivity, and affect its interaction with biological systems.
Synthesis Analysis
The synthesis of fluorinated compounds often involves the introduction of fluorine atoms or fluorinated groups into organic molecules. For example, the synthesis of all-cis 1,2,3,4,5,6-hexafluorocyclohexane, a related fluorinated compound, requires a 12-step protocol and results in a molecule with a high molecular dipole due to the clustering of fluorine atoms . Similarly, the synthesis of trifluorohexadecanoic acids involves a convergent synthetic approach with multiple steps, including halofluorination and fluoride ion displacement . These methods reflect the complexity and specificity required in the synthesis of highly fluorinated compounds.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is significantly influenced by the presence of fluorine atoms. For instance, the all-cis 1,2,3,4,5,6-hexafluorocyclohexane adopts a chair conformation with alternate C-F bonds aligned triaxially, leading to a facially polarized ring . The molecular structures of other fluorinated compounds, such as fluoroalkylated triketides, also show unique features like the existence of enol tautomers and cyclic hemiketals depending on the solvent . These structural characteristics are crucial for understanding the behavior and potential applications of the compound .
Chemical Reactions Analysis
Fluorinated compounds can undergo various chemical reactions, often influenced by the electron-withdrawing nature of the fluorine atoms. For example, the synthesis of 10,11-bistrifluoromethyl-i,o-bicyclo[7.2.2]trideca-10,12-diene involves a Diels-Alder reaction, a common method for constructing cyclic structures . The reactivity of fluorinated compounds can also be tailored for specific applications, such as the development of myocardial imaging agents, where the metabolic stability of carbon-fluorine bonds is a key factor .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are markedly different from their hydrocarbon counterparts. The high electronegativity of fluorine imparts a high degree of chemical and thermal stability to the molecule. For example, the high molecular dipole moment of all-cis 1,2,3,4,5,6-hexafluorocyclohexane is a direct result of its fluorinated structure . The introduction of fluorine atoms can also affect the solubility, boiling point, and reactivity of the compound. Additionally, the presence of fluorine can lead to unique photophysical properties, as seen in the case of tetraarylhexa-1,3,5-trienes, which exhibit aggregation-induced emission .
属性
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorohexadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F13/c1-2-3-4-5-6-7-8-9-10-11(17,18)12(19,20)13(21,22)14(23,24)15(25,26)16(27,28)29/h2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBCMJRMESQQMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F(CF2)6(CH2)10H, C16H21F13 | |
| Record name | Hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163727 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadecane | |
CAS RN |
147492-59-9 | |
| Record name | 1-(perfluorohexyl)decane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147492-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6--Tridecafluorohexadecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147492599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Perfluoro-n-hexyl)decane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



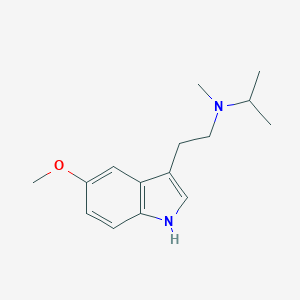
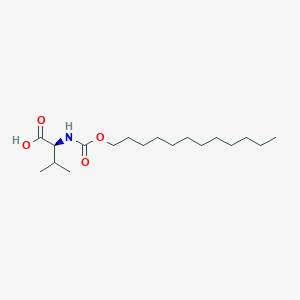
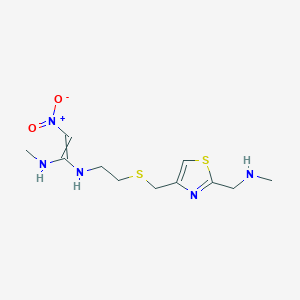
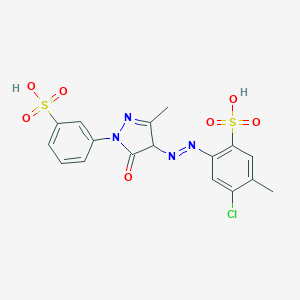
![6-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,10,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,12-dione](/img/structure/B137775.png)
